![molecular formula C22H25N3O5S B2664372 Methyl 2-(isobutylthio)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 876865-92-8](/img/structure/B2664372.png)
Methyl 2-(isobutylthio)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(isobutylthio)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C22H25N3O5S and its molecular weight is 443.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Methyl 2-(isobutylthio)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate (CAS Number: 876865-92-8) is a novel compound that has garnered attention due to its promising biological activities. This article synthesizes existing research findings to provide a comprehensive overview of its biological activity, including its potential as an antibacterial and antitumor agent.
The compound has the following chemical properties:
- Molecular Formula : C22H25N3O5S
- Molecular Weight : 443.5 g/mol
- Structure : The structure includes a pyrido[2,3-d]pyrimidine core with various substituents that may influence its biological activity.
Antibacterial Activity
Research has shown that derivatives of pyrido[2,3-d]pyrimidines exhibit significant antibacterial properties. In one study, synthesized pyrido pyrimidine carboxylate derivatives were tested against various Gram-positive bacteria using the disc diffusion method. The results indicated that certain derivatives demonstrated effective antibacterial activity at concentrations as low as 20 µg/ml against Hela cell lines .
Compound | Concentration (µg/ml) | Activity |
---|---|---|
Compound 9b | 20 | Effective against Hela cells |
Compound 8a | 49 | Effective against Hela cells |
Antitumor Activity
The compound's antitumor potential was evaluated through cytotoxicity assays on several human cancer cell lines, including HT29 and HepG2. The total growth inhibition (TGI) for the compound was found to be significant, with values of 35 µg/ml and 41 µg/ml respectively for HT29 and HepG2 cell lines. The lethal concentration (LC50) for these compounds was noted to be greater than 100 µg/ml across various cell lines, indicating a moderate level of cytotoxicity .
Cell Line | TGI (µg/ml) | LC50 (µg/ml) |
---|---|---|
HT29 | 35 | >100 |
HepG2 | 41 | >100 |
HeLa | 49 | >100 |
The biological activity of this compound is hypothesized to involve interaction with specific biological targets within bacterial and cancer cells. The presence of the methoxycarbonyl group and isobutylthio moiety may enhance its ability to penetrate cellular membranes and interact with intracellular targets.
Case Studies
Several studies have explored the efficacy of similar compounds in treating infections and tumors:
- Antitubercular Activity : Related compounds have shown promising results against Mycobacterium smegmatis, with minimum inhibitory concentrations (MIC) as low as 50 µg/mL .
- EGFR Inhibition : Pyrido[2,3-d]pyrimidines have been evaluated for their inhibitory effects on EGFR tyrosine kinase in various cancer cell lines, demonstrating significant inhibition at low concentrations .
科学的研究の応用
Antibacterial Activity
Research indicates that derivatives of pyrido[2,3-d]pyrimidines exhibit significant antibacterial properties. In a study evaluating various synthesized derivatives against Gram-positive bacteria, the following results were observed:
Compound | Concentration (µg/ml) | Activity |
---|---|---|
Compound 9b | 20 | Effective against HeLa cells |
Compound 8a | 49 | Effective against HeLa cells |
These findings suggest that methyl 2-(isobutylthio)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate may be effective in treating bacterial infections at relatively low concentrations.
Antitumor Activity
The antitumor potential of this compound has been evaluated through cytotoxicity assays on several human cancer cell lines. The total growth inhibition (TGI) and lethal concentration (LC50) values are summarized below:
Cell Line | TGI (µg/ml) | LC50 (µg/ml) |
---|---|---|
HT29 | 35 | >100 |
HepG2 | 41 | >100 |
HeLa | 49 | >100 |
The moderate cytotoxicity observed indicates that this compound may have potential as an antitumor agent. The interaction with specific biological targets within cancer cells is hypothesized to be a mechanism of action.
Case Studies
- Antitubercular Activity : Related compounds have shown effectiveness against Mycobacterium smegmatis, with minimum inhibitory concentrations (MIC) as low as 50 µg/mL. This suggests potential applications in treating tuberculosis.
- EGFR Inhibition : Pyrido[2,3-d]pyrimidines have been evaluated for their inhibitory effects on EGFR tyrosine kinase in various cancer cell lines, demonstrating significant inhibition at low concentrations.
特性
IUPAC Name |
methyl 5-(4-methoxycarbonylphenyl)-7-methyl-2-(2-methylpropylsulfanyl)-4-oxo-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O5S/c1-11(2)10-31-22-24-18-17(19(26)25-22)16(15(12(3)23-18)21(28)30-5)13-6-8-14(9-7-13)20(27)29-4/h6-9,11,16H,10H2,1-5H3,(H2,23,24,25,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGOIZADAOYJZLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)N=C(NC2=O)SCC(C)C)C3=CC=C(C=C3)C(=O)OC)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。